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Compound of Interest

Compound Name: Fluetizolam

Cat. No.: B14086673

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluetizolam, a thienotriazolodiazepine derivative, has emerged as a designer drug with potent
sedative and anxiolytic properties. As a compound of interest in forensic science, toxicology,
and pharmacology, a thorough understanding of its spectroscopic and chemical characteristics
is paramount. This technical guide provides a comprehensive overview of the available data on
Fluetizolam, including its structural details, spectroscopic profile, and the experimental
methodologies employed for its characterization. Due to the limited availability of specific
guantitative data in peer-reviewed literature, this guide also incorporates general principles and
data from closely related analogs to provide a comprehensive analytical framework.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of Fluetizolam is presented in
Table 1. This data is essential for sample handling, preparation, and the interpretation of
analytical results.
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Property Value Source
4-ethyl-7-(2-fluorophenyl)-13-
methyl-3-thia-1,8,11,12-

IUPAC Name ) ) [PubChem]
tetrazatricyclo[8.3.0.02,]trideca
-2(6),4,7,10,12-pentaene

Molecular Formula C17H1sFN4S [PubChem]

Molecular Weight 326.4 g/mol [Benchchem]

CAS Number 40054-88-4 [Benchchem]
Crystalline solid (typical for this

Appearance N/A

class of compounds)

Spectroscopic Data

The structural elucidation and identification of Fluetizolam heavily rely on a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise molecular structure of organic

compounds. While specific, detailed peak assignments for Fluetizolam are not readily

available in the public domain, the expected *H and 3C NMR spectral characteristics can be

inferred based on its structure and data from analogous compounds.

Table 2: Predicted *H NMR Spectral Data for Fluetizolam
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Proton Predicted Chemical Predicted Predicted Coupling
Environment Shift (6, ppm) Multiplicity Constants (J, Hz)
Aromatic Protons )

7.0-8.0 Multiplet N/A
(fluorophenyl group)
Thiophene Proton 6.5-75 Singlet/Multiplet N/A
Methylene Protons (- )

3.0-45 Multiplet/AB quartet N/A
CHz2-)
Ethyl Protons (- 2.5 - 3.0 (quartet), 1.0 )

) Quartet, Triplet ~7

CH2CHs) - 1.5 (triplet)
Methyl Protons (-CHs) 2.0-2.5 Singlet N/A

Table 3: Predicted 3C NMR Spectral Data for Fluetizolam

Carbon Environment Predicted Chemical Shift (6, ppm)
Aromatic and Thiophene Carbons 110 - 160

Diazepine and Triazole Ring Carbons 140 - 170

Methylene Carbon (-CH2-) 40 - 60

Ethyl Carbons (-CH2CHs) 10-30

Methyl Carbon (-CH3) 10-20

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the
identification of Fluetizolam in forensic and clinical samples. Electron lonization (El) is a
common method for generating mass spectra of such compounds.

Table 4: Mass Spectrometry Data for Fluetizolam
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Parameter

Value

Molecular lon [M]*

m/z 326

Common Fragmentation Pathways

Cleavage of the diazepine ring, loss of the ethyl
group, and fragmentation of the triazole ring are
expected fragmentation pathways for

thienotriazolodiazepines.

Key Fragment lons (Predicted)

Based on the structure, key fragments could
include ions corresponding to the fluorophenyl-
diazepine core, the thieno-triazole moiety, and
losses of small neutral molecules like HCN or
Naz.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy provides

information about the functional groups present in a molecule.

Table 5: Predicted Infrared (IR) Absorption Bands for Fluetizolam

Wavenumber (cm~?)

Functional Group Assignment

3100 - 3000 Aromatic and Heteroaromatic C-H stretch
2980 - 2850 Aliphatic C-H stretch (ethyl and methyl groups)
1620 - 1580 C=N and C=C stretching vibrations (aromatic
and diazepine rings)
1500 - 1400 Aromatic ring skeletal vibrations
1300 - 1000 C-N and C-S stretching vibrations
~1250 C-F stretch
Experimental Protocols
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Detailed, validated experimental protocols for the specific analysis of Fluetizolam are not
widely published. However, based on standard laboratory practices for the analysis of designer
benzodiazepines, the following methodologies can be applied.

Sample Preparation for Spectroscopic Analysis

e For NMR Spectroscopy:

o Dissolve approximately 5-10 mg of the purified Fluetizolam sample in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.

o Acquire H, 13C, and potentially 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR
spectrometer (e.g., 400 MHz or higher).

e For GC-MS Analysis:

o Prepare a stock solution of Fluetizolam in a volatile organic solvent (e.g., methanol,
acetonitrile) at a concentration of 1 mg/mL.

o Prepare working solutions by serial dilution of the stock solution to the desired
concentration range (e.g., 1-100 ng/mL).

o Inject 1 pL of the working solution into the GC-MS system.

e For ATR-IR Spectroscopy:
o Place a small amount of the solid Fluetizolam sample directly onto the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o Collect the IR spectrum over the range of 4000-400 cm™1.

Mechanism of Action: Signaling Pathway

Fluetizolam, like other benzodiazepines, is a positive allosteric modulator of the GABA-A
receptor.[1] Its mechanism of action involves binding to the benzodiazepine site on the GABA-A
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receptor, which is distinct from the GABA binding site. This binding enhances the effect of the
neurotransmitter GABA, leading to an increased frequency of chloride ion channel opening.
The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and
thus producing an inhibitory effect on neurotransmission.

Fluetizolam

GABA Binding Enhances effect of

Chloride lon (CI)
Channel Opening

GABA-A Receptor
iazepine Site)

Results in >, CNS Depression
/ (Anxiolytic, Sedative Effects)

Click to download full resolution via product page
Caption: Mechanism of action of Fluetizolam at the GABA-A receptor.

Analytical Workflow

The characterization of a novel psychoactive substance like Fluetizolam follows a structured
analytical workflow to ensure accurate identification and structural elucidation.
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Caption: A typical analytical workflow for the characterization of Fluetizolam.
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Conclusion

This technical guide summarizes the key spectroscopic and chemical characteristics of
Fluetizolam. While specific, experimentally-derived quantitative data remains scarce in publicly
accessible scientific literature, this document provides a robust framework for its analytical
characterization based on its known structure and data from related compounds. The detailed
methodologies and workflows presented herein offer a practical guide for researchers,
scientists, and drug development professionals working with this and other novel psychoactive
substances. Further research is needed to fully elucidate the complete spectroscopic profile
and pharmacological properties of Fluetizolam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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